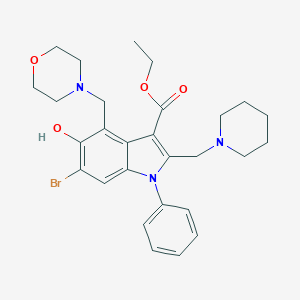
ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of various substituents through reactions such as bromination, hydroxylation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a de-brominated indole compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate: Lacks the morpholinylmethyl and piperidinylmethyl groups.
Ethyl 5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate: Lacks the bromine atom and morpholinylmethyl group.
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate: Lacks the piperidinylmethyl group.
Uniqueness
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of both morpholinylmethyl and piperidinylmethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C28H34BrN3O4 |
|---|---|
Molekulargewicht |
556.5g/mol |
IUPAC-Name |
ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C28H34BrN3O4/c1-2-36-28(34)26-24(19-30-11-7-4-8-12-30)32(20-9-5-3-6-10-20)23-17-22(29)27(33)21(25(23)26)18-31-13-15-35-16-14-31/h3,5-6,9-10,17,33H,2,4,7-8,11-16,18-19H2,1H3 |
InChI-Schlüssel |
HEUKVKZGBUVIBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCOCC3)O)Br)C4=CC=CC=C4)CN5CCCCC5 |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)C[NH+]3CCOCC3)[O-])Br)C4=CC=CC=C4)CN5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389299.png)
![2-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B389301.png)
![2-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389303.png)

![ETHYL (2Z)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389305.png)
![Ethyl 2-[(3-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B389307.png)
![Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B389308.png)
![ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389310.png)
![ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389311.png)
![ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389312.png)
![2-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B389313.png)
![ETHYL (2Z)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389314.png)

![ethyl 2-{[(2-pyrimidinylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389319.png)
